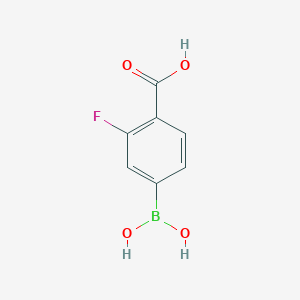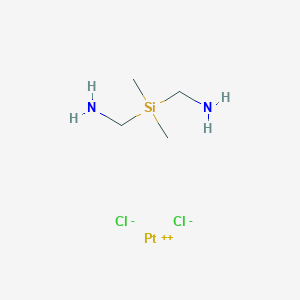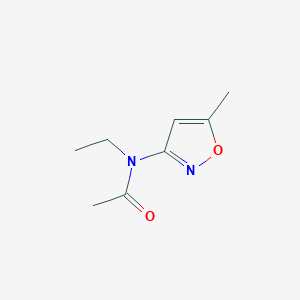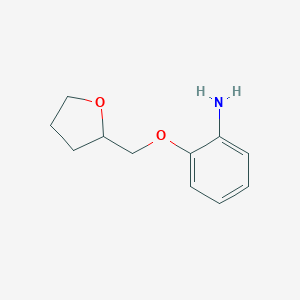
2-(Tetrahydrofuran-2-ylmethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetrahydrofuran-2-ylmethoxy)aniline is a chemical compound of interest due to its unique structure and potential applications in various fields of chemistry and materials science. While the direct studies on this compound are limited, insights can be drawn from research on structurally related compounds and analogs.
Synthesis Analysis
The synthesis of compounds related to this compound often involves complex reactions, such as the domino reaction catalyzed by molecular iodine for the synthesis of tetrahydroquinoline derivatives from anilines and cyclic enol ethers (Lin, Cui, & Wang, 2006). Another relevant method is the electrochemical synthesis in aqueous solution, highlighting the versatility in synthesizing related aniline-based polymers for applications in dye-sensitized solar cells (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Molecular Structure Analysis
The molecular structure and vibrational properties of related compounds have been studied through X-ray diffraction and DFT calculations, providing insights into the conformation and electronic structure (Wu, Chen, Chen, & Zhou, 2021). These analyses are crucial for understanding the reactivity and properties of the compounds.
Chemical Reactions and Properties
Research on compounds similar to this compound reveals a variety of chemical reactions, such as the hydroamination of diphenylbutadiyne with secondary N-methyl-anilines, demonstrating the versatility of aniline derivatives in synthetic chemistry (Younis, Krieck, Görls, & Westerhausen, 2016).
Physical Properties Analysis
The physical properties of aniline derivatives are influenced by their molecular structure, which can be analyzed through spectroscopic methods, including UV-Visible, IR, and NMR spectroscopy. These studies provide valuable information on the electronic and structural characteristics relevant to applications in materials science and chemistry.
Chemical Properties Analysis
The chemical properties of aniline derivatives, such as reactivity, stability, and interaction with other molecules, can be studied through various analytical techniques. The electrochemical properties and antioxidative activity of related compounds have been explored, indicating potential for applications in materials science and medicinal chemistry (Wu et al., 2015).
科学的研究の応用
Corrosion Inhibition
One of the prominent applications of aromatic compounds, which are structurally similar to 2-(Tetrahydrofuran-2-ylmethoxy)aniline, is in corrosion inhibition. Aromatic epoxy monomers have demonstrated effective corrosion inhibition properties. For instance, certain aromatic epoxy monomers (AEMs) have been characterized and evaluated for their corrosion inhibition effectiveness on carbon steel in acidic solutions. These studies have utilized computational and experimental techniques, revealing that such compounds act as reasonably good corrosion inhibitors, adhering to the metallic surface and forming protective layers (Dagdag et al., 2019; Dagdag et al., 2020).
Synthetic Applications in Organic Chemistry
Compounds structurally related to this compound are also utilized in various synthetic processes in organic chemistry. For example:
Alkenol Cyclization : Tetrahydrofur-2-ylmethyl radicals, generated from substituted pent-4-en-1-ols, have been trapped with various agents to afford functionalized tetrahydrofurans, indicating the compound's role in facilitating complex organic reactions (Schuch et al., 2009).
Hydroamination : The compound has been used in the hydroamination of diphenylbutadiyne with secondary N-methyl-anilines, demonstrating its role in promoting regioselective reactions and the formation of complex aniline derivatives (Younis et al., 2016).
Cyclization Reactions : It has been involved in palladium-catalyzed three-component cyclization reactions leading to the synthesis of complex organic molecules like 2-anilinohydroisoindoline-1,3-diones, showing its versatility in organic synthesis (Yoon & Cho, 2015).
Material Science and Nanostructure Formation
Compounds related to this compound have been employed in the synthesis of materials with specific properties. For instance:
Electroactive Materials : Synthesized compounds have been used to form electroactive materials like PEGylated tetra(aniline), which have potential applications in drug delivery and sensors due to their tunable self-assembled nanostructures in aqueous media (Mushtaq et al., 2019).
Electrochemical Synthesis : They have also been used in the electrochemical synthesis of novel polymers, showing their applicability in the fabrication of devices like dye-sensitized solar cells, indicating the material's contribution to advancements in renewable energy technologies (Shahhosseini et al., 2016).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . Proper safety measures should be taken while handling this compound.
特性
IUPAC Name |
2-(oxolan-2-ylmethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-2,5-6,9H,3-4,7-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCZQGIGKHJVGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406754 |
Source


|
| Record name | 2-(tetrahydrofuran-2-ylmethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111331-20-5 |
Source


|
| Record name | 2-(tetrahydrofuran-2-ylmethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

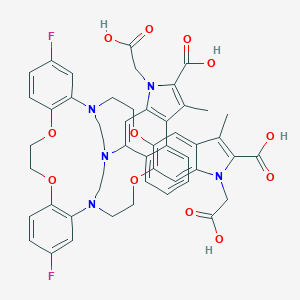
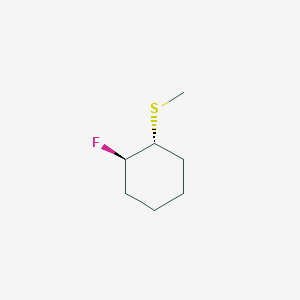
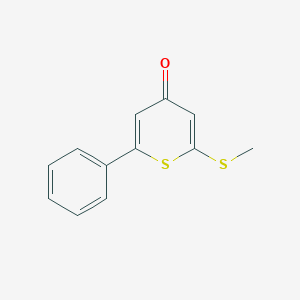
silyl](/img/structure/B55129.png)
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)


